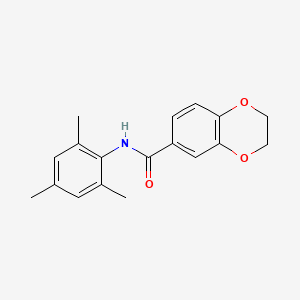
N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It belongs to the class of benzodioxine derivatives and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been proposed that N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects by modulating various signaling pathways in the cell. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to activate the Nrf2-Keap1 signaling pathway, which plays a key role in the regulation of cellular oxidative stress.
Biochemical and Physiological Effects:
N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to decrease the levels of reactive oxygen species, which are known to cause cellular damage. In addition, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be relatively non-toxic, making it a safe compound to use in cell culture and animal experiments. However, one limitation of N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising results in various fields of scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications. Future research could focus on the development of more potent analogs of N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide with improved solubility and bioavailability. In addition, studies could be conducted to investigate the potential use of N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases.
Synthesemethoden
N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxine with mesityl chloride in the presence of a base. The resulting product is then treated with an amine to obtain the final compound. The synthesis of N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is relatively simple and can be carried out in a laboratory setting with moderate expertise.
Wissenschaftliche Forschungsanwendungen
N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-oxidant, and neuroprotective properties. N-mesityl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, it has been used as a tool compound to study the structure-activity relationship of other benzodioxine derivatives.
Eigenschaften
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYUHOMDIMZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5725075.png)
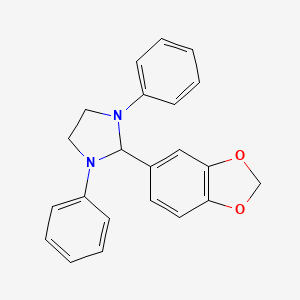
![methyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate](/img/structure/B5725086.png)
![N-[(cyclopentylamino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5725100.png)
![3-methyl-N'-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5725108.png)
![4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5725113.png)
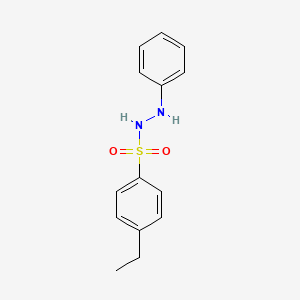
![4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)
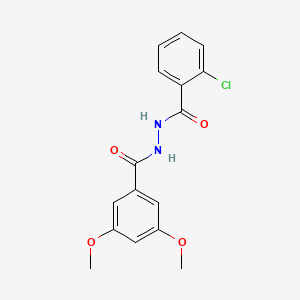
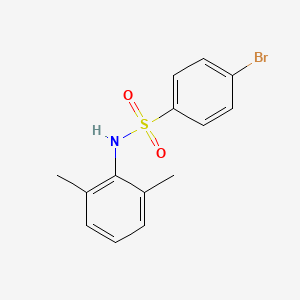
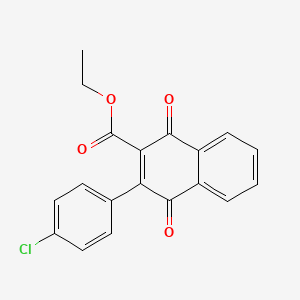
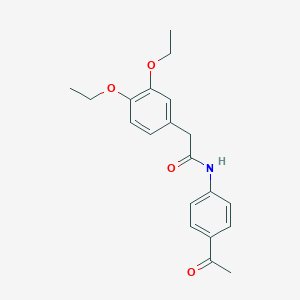
![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)